

commercial availability and suppliers of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

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Compound of Interest

Compound Name: (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

Cat. No.: B1292765

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(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine**, a key building block in medicinal chemistry. This document covers its commercial availability, potential synthetic routes, applications in drug discovery, and available analytical data.

Commercial Availability

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine is readily available from several commercial suppliers. Researchers can procure this compound in various quantities, typically with a purity of 98% or higher. Below is a summary of key information from some suppliers.

Supplier	Product Number	Purity	CAS Number
ChemUniverse	P65875	98%	483366-12-7
Proactive Molecular Research	P10-02505	98%	483366-12-7

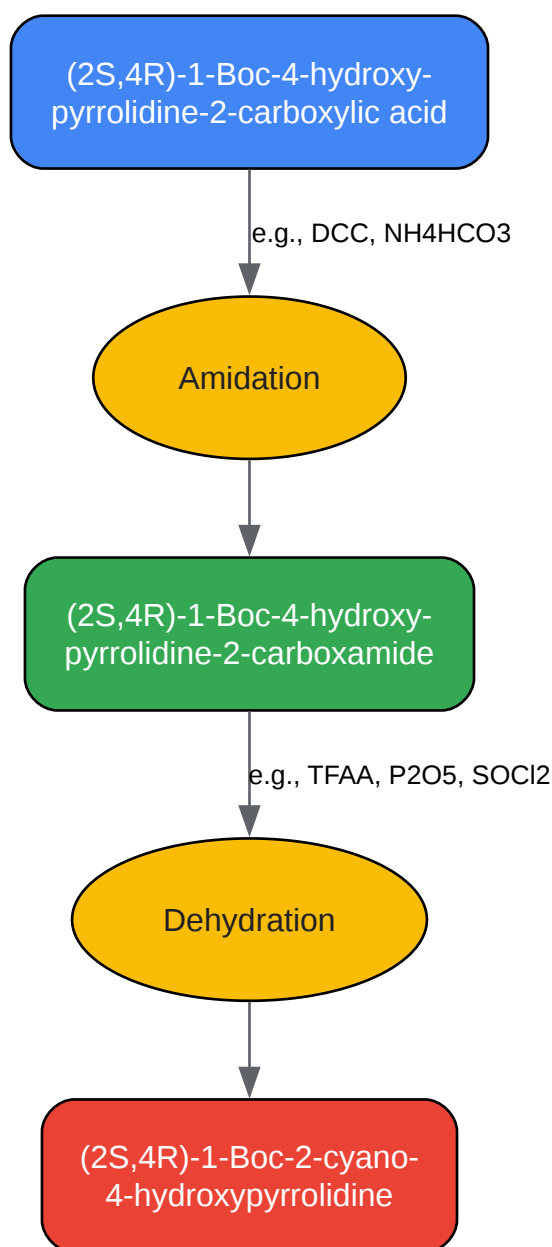
Researchers are advised to contact the suppliers directly for current pricing, availability, and detailed specifications.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine** is not readily available in the public domain, a plausible and commonly employed synthetic strategy involves the dehydration of the corresponding primary amide, (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxamide. This transformation is a standard method for the preparation of nitriles.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid.



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Proposed synthetic workflow for (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine.

Representative Experimental Protocol: Dehydration of a Primary Amide to a Nitrile

The following is a general procedure for the dehydration of a primary amide to a nitrile using trifluoroacetic anhydride (TFAA), a common and effective dehydrating agent. This protocol is representative and may require optimization for the specific substrate.

Materials:

- (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxamide
- Trifluoroacetic anhydride (TFAA)
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
- Base (e.g., Triethylamine (TEA) or Pyridine)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

- Dissolve the starting amide (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add the base (2-3 equivalents) to the stirred solution.
- Add trifluoroacetic anhydride (1.5-2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with the organic solvent.

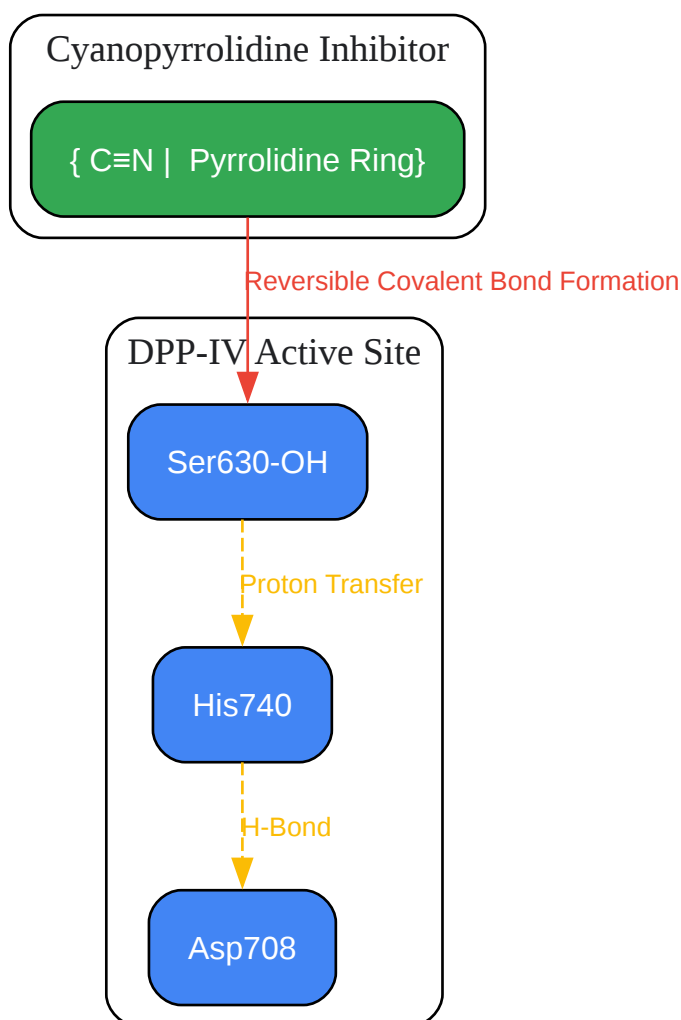
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude nitrile by silica gel column chromatography using an appropriate solvent system.

Application in Drug Discovery: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

The 2-cyanopyrrolidine moiety is a well-established pharmacophore in the design of inhibitors for dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels, making it an important therapeutic target for type 2 diabetes.

Mechanism of DPP-IV Inhibition

The nitrile group of 2-cyanopyrrolidine derivatives acts as a key interacting element within the active site of the DPP-IV enzyme. It forms a reversible covalent bond with the catalytic serine residue (Ser630), effectively inhibiting the enzyme's activity.



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Mechanism of DPP-IV inhibition by a cyanopyrrolidine derivative.

Analytical Data

A comprehensive analytical characterization is crucial for confirming the identity and purity of **(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): A ¹H NMR spectrum for **(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine** is publicly available and serves as a primary tool for structural confirmation.^[1] The spectrum would be expected to show characteristic signals for the Boc protecting group protons, the pyrrolidine ring protons, and the hydroxyl proton.

Data Type	Source
^1H NMR	Publicly available spectra databases

Note: As of the last update, publicly available ^{13}C NMR and mass spectrometry data for this specific compound were not identified. Researchers are encouraged to acquire this data for complete characterization.

Physicochemical Properties

Property	Value
Molecular Formula	$\text{C}_{10}\text{H}_{16}\text{N}_2\text{O}_3$
Molecular Weight	212.25 g/mol
CAS Number	483366-12-7
Appearance	Expected to be a solid
Solubility	Expected to be soluble in common organic solvents

This technical guide provides a foundational understanding of **(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine** for its application in research and drug development. While key data is presented, further experimental validation and characterization are recommended for any specific application.

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References

- 1. ^{13}C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

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